6-Chloro-2,4-diisopropyl-3-aminopyridine
Description
6-Chloro-2,4-diisopropyl-3-aminopyridine is a substituted pyridine derivative featuring a chlorine atom at position 6, amino group at position 3, and bulky isopropyl groups at positions 2 and 4. This structural arrangement confers unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical synthesis. Evidence from synthetic pathways indicates its role as a precursor in the preparation of α-aminoketones and more complex heterocyclic systems .
Properties
CAS No. |
133980-65-1 |
|---|---|
Molecular Formula |
C11H17ClN2 |
Molecular Weight |
212.72 g/mol |
IUPAC Name |
6-chloro-2,4-di(propan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H17ClN2/c1-6(2)8-5-9(12)14-11(7(3)4)10(8)13/h5-7H,13H2,1-4H3 |
InChI Key |
ABKSYZFBMOLMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC(=C1N)C(C)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of chloro, amino, and diisopropyl substituents. Below is a detailed comparison with analogous pyridine and pyrimidine derivatives:
Table 1: Structural and Molecular Comparison
Key Observations:
Steric Effects: The diisopropyl groups in this compound introduce significant steric hindrance compared to smaller substituents (e.g., methoxy in 6-Chloro-2-methoxypyridin-3-amine or amino in 6-Chloro-3-aminopyridine). This hindrance likely reduces reactivity in nucleophilic substitution reactions but enhances selectivity in coupling reactions .
Electronic Effects: The electron-withdrawing chlorine and electron-donating amino group create a polarized ring system, contrasting with pyrimidine analogs like 6-Chloro-2,4-diaminopyrimidine, where dual amino groups increase electron density .
Solubility: Bulky isopropyl groups may lower aqueous solubility compared to unsubstituted analogs (e.g., 6-Chloro-3-aminopyridine), though experimental data are lacking.
Synthetic Utility: The compound’s steric bulk makes it a strategic intermediate for synthesizing hindered amines or metal-catalyzed cross-coupling reactions, whereas simpler analogs (e.g., 6-Chloro-3-aminopyridine) are more commonly used in high-yield, straightforward syntheses .
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